molecular formula C11H10F2O3 B1338297 Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate CAS No. 868611-68-1

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

Cat. No.: B1338297
CAS No.: 868611-68-1
M. Wt: 228.19 g/mol
InChI Key: RPAWJNHLGNOQMI-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate typically involves the esterification of 2,3-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: 2,3-Difluorophenylacetic acid

    Reduction: 2,3-Difluorophenylethanol

    Substitution: Various substituted difluorophenyl derivatives

Scientific Research Applications

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active difluorophenylacetic acid, which can then interact with specific enzymes or receptors. The difluorophenyl group may also enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate
  • Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
  • Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other difluorophenyl derivatives.

Properties

IUPAC Name

ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWJNHLGNOQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543550
Record name Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868611-68-1
Record name Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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